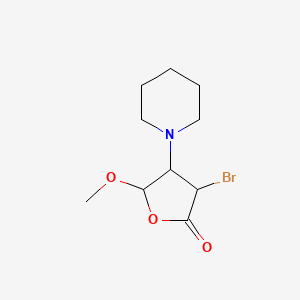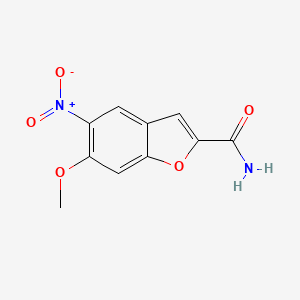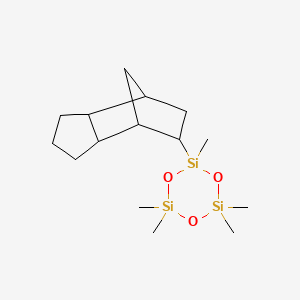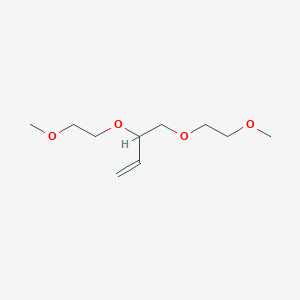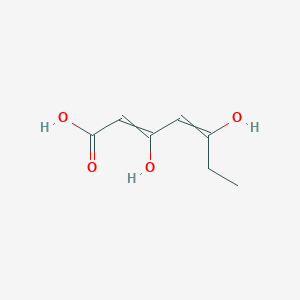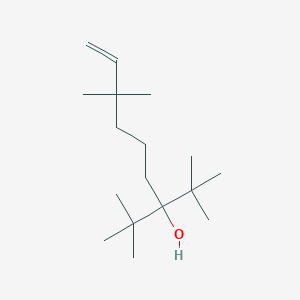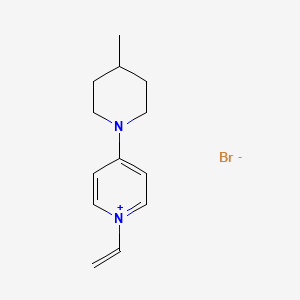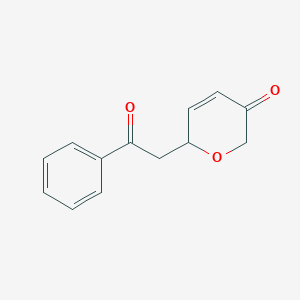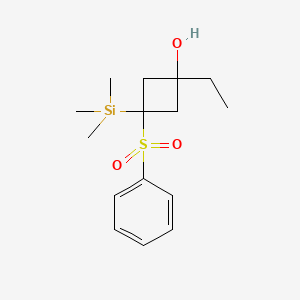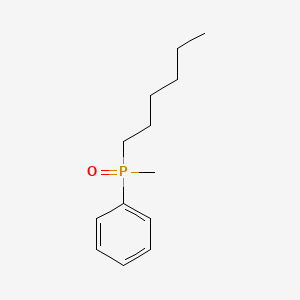![molecular formula C14H24O3 B14391310 1,4-Dioxaspiro[4.11]hexadecan-6-one CAS No. 89874-34-0](/img/structure/B14391310.png)
1,4-Dioxaspiro[4.11]hexadecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[411]hexadecan-6-one is a chemical compound with the molecular formula C14H26O3 It is characterized by a spiroketal structure, which consists of a spiro-connected dioxane ring and a hexadecanone moiety
Vorbereitungsmethoden
The synthesis of 1,4-Dioxaspiro[4.11]hexadecan-6-one typically involves the reaction of a suitable precursor with ethylene glycol under acidic conditions to form the spiroketal structure. One common method involves the use of 1,4-cyclohexanedione as a starting material, which undergoes a condensation reaction with ethylene glycol in the presence of an acid catalyst to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation to ensure the compound’s high purity and yield.
Analyse Chemischer Reaktionen
1,4-Dioxaspiro[4.11]hexadecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.11]hexadecan-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiroketal-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially those involving spiroketal motifs.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies exploring its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 1,4-Dioxaspiro[4.11]hexadecan-6-one exerts its effects is primarily related to its spiroketal structure. This structure allows the compound to interact with various molecular targets, including enzymes and receptors, through specific binding interactions. The pathways involved in these interactions depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.11]hexadecan-6-one can be compared with other spiroketal compounds, such as 1,4-Dithiaspiro[4.11]hexadecan-6-one and 1,4-Dioxaspiro[4.5]decan-8-one. These compounds share similar structural features but differ in their specific functional groups and ring sizes. The uniqueness of this compound lies in its specific combination of a dioxane ring and a hexadecanone moiety, which imparts distinct chemical and physical properties .
Conclusion
1,4-Dioxaspiro[411]hexadecan-6-one is a compound of significant interest due to its unique structure and versatile applications
Eigenschaften
CAS-Nummer |
89874-34-0 |
|---|---|
Molekularformel |
C14H24O3 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.11]hexadecan-6-one |
InChI |
InChI=1S/C14H24O3/c15-13-9-7-5-3-1-2-4-6-8-10-14(13)16-11-12-17-14/h1-12H2 |
InChI-Schlüssel |
MNSYYNKZVKQONL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2(C(=O)CCCC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


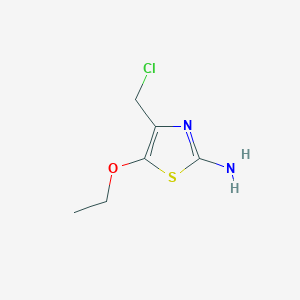
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
